![molecular formula C13H23NO3 B14231008 1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- CAS No. 823213-76-9](/img/structure/B14231008.png)
1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage between a dioxane ring and a decane ring, with an acetamide group attached to the eighth carbon of the decane ring. The compound is further modified by the presence of three methyl groups, one on the nitrogen atom of the acetamide group and two on the eighth carbon of the decane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- typically involves the following steps:
Formation of the Spirocyclic Structure: The initial step involves the formation of the spirocyclic structure through a reaction between a suitable dioxane derivative and a decane derivative. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the spiro linkage.
Introduction of the Acetamide Group: The acetamide group is introduced through a reaction between the spirocyclic intermediate and an acetamide derivative. This reaction is typically carried out under mild conditions to avoid any degradation of the spirocyclic structure.
Methylation: The final step involves the methylation of the nitrogen atom of the acetamide group and the eighth carbon of the decane ring. This is usually achieved through the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors is also common to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents (methyl iodide, ethyl bromide) under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interfering with critical cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl- can be compared with other similar compounds to highlight its uniqueness:
1,4-Dioxaspiro[4.5]decane: Lacks the acetamide group and methyl substitutions, resulting in different chemical properties and reactivity.
1,4-Dioxaspiro[4.5]decane-8-carboxylate: Contains a carboxylate group instead of an acetamide group, leading to different biological activity and applications.
1,4-Dioxaspiro[4.5]decane-8-amine:
These comparisons highlight the unique structural features and potential applications of 1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-.
Properties
CAS No. |
823213-76-9 |
|---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N,N-dimethyl-2-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)acetamide |
InChI |
InChI=1S/C13H23NO3/c1-12(10-11(15)14(2)3)4-6-13(7-5-12)16-8-9-17-13/h4-10H2,1-3H3 |
InChI Key |
MGEIHHWMKRECAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
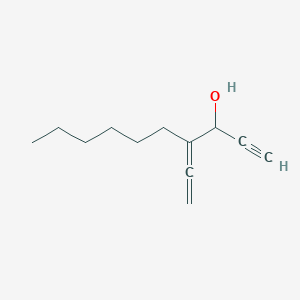
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
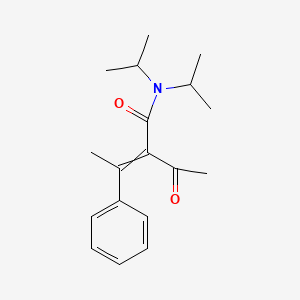
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
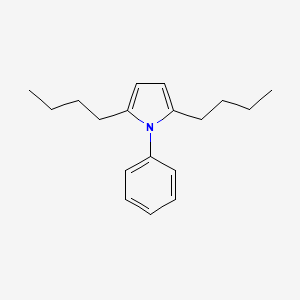
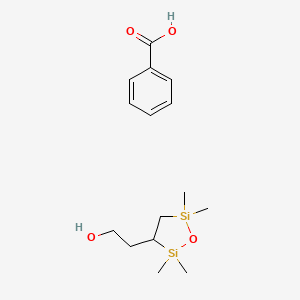

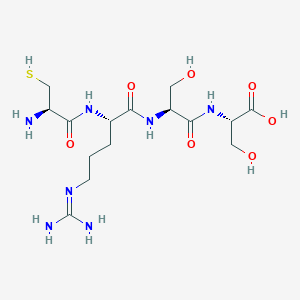
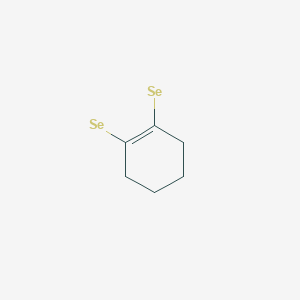
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
